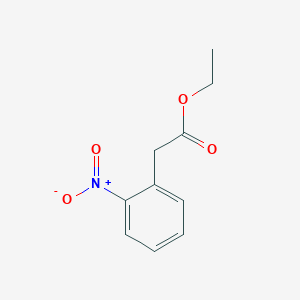

2-(2-硝基苯基)乙酸乙酯

描述

Ethyl 2-(2-nitrophenyl)acetate is a chemical compound with the CAS Number: 31912-02-4 and a molecular weight of 209.2 . It is a white to yellow or gray solid or liquid .

Molecular Structure Analysis

The linear formula of Ethyl 2-(2-nitrophenyl)acetate is C10H11NO4 .

Physical And Chemical Properties Analysis

Ethyl 2-(2-nitrophenyl)acetate has a density of 1.2±0.1 g/cm3, a boiling point of 298.9±15.0 °C at 760 mmHg, and a flash point of 128.2±22.4 °C . It has 5 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 2.23 .

科学研究应用

尿素和异羟肟酸的合成:相关化合物 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯已用于洛森重排,用于合成无外消旋的尿素。由于副产物的回收和再循环,该工艺环保且具有成本效益 (Thalluri 等,2014).

酯水解催化:一项关于酯水解的研究,包括 2-硝基苯基乙酸酯,讨论了通式碱催化。探索了催化规律及其与酶水解的关系,突出了酯水解在科学研究中的重要性 (Bender 和 Turnquest,1957).

吡咯衍生物的合成:2-芳基氨基-2-氧代乙酸乙酯发生反应生成吡咯衍生物,展示了与 2-(2-硝基苯基)乙酸乙酯相关的化合物的化学多功能性 (Yavari 等,2005).

亲核取代反应:2-(2-硝基苯基)乙酸乙酯衍生物已用于与氯苯的亲核取代反应,从而合成吲哚衍生物 (Grob 和 Weißbach,1961).

羟基功能的保护:源自 (2-硝基苯基)乙酸的 (2-硝基苯基)乙酰基被用来保护复杂有机分子中的羟基功能。该基团可以选择性地被去除,证明了其在合成化学中的效用 (Daragics 和 Fügedi,2010).

水解中的固体酸催化:对酯的水解(包括 2-硝基苯基乙酸酯)的研究表明了 Cs2.5H0.5PW12O40 等固体酸的功效,证明了它们在催化过程中的潜力 (Kimura 等,1997).

异恶唑和异恶唑啉的合成:2-硝基乙酰乙酸乙酯(与 2-(2-硝基苯基)乙酸乙酯相关的化合物)已被用作合成异恶唑和异恶唑啉衍生物的前体 (Kislyi 等,1994).

安全和危害

属性

IUPAC Name |

ethyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXMQCYEILGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344311 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-nitrophenylacetate | |

CAS RN |

31912-02-4 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B180999.png)

![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)

![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)

![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)

![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)